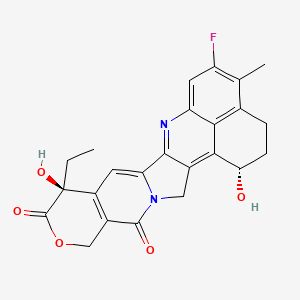![molecular formula C11H11ClFN3O3 B12388578 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic nucleoside analogue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected deoxypentofuranosyl halide. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the glycosylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar glycosylation techniques, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted and deoxy derivatives of the original compound, which can have different biological activities and properties .
科学研究应用
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Investigated for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This results in the disruption of nucleic acid synthesis, which is critical for viral replication and cancer cell proliferation . The compound targets specific molecular pathways involved in these processes, making it a valuable tool in therapeutic applications .
相似化合物的比较
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside with similar structural features.
2’-Deoxy-9-deazaguanosine: A synthetic analogue with modifications on the pyrrolo[2,3-d]pyrimidine ring.
2’-Deoxytubercidin: Another nucleoside analogue with antiviral and anticancer properties.
Uniqueness
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural modifications, which enhance its stability and biological activity. These modifications allow for more effective incorporation into nucleic acids and improved therapeutic potential compared to other similar compounds .
属性
分子式 |
C11H11ClFN3O3 |
|---|---|
分子量 |
287.67 g/mol |
IUPAC 名称 |
(2R,5R)-5-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H11ClFN3O3/c12-10-9-5(13)2-16(11(9)15-4-14-10)8-1-6(18)7(3-17)19-8/h2,4,6-8,17-18H,1,3H2/t6?,7-,8-/m1/s1 |
InChI 键 |
ALTSSNRAYMKJMG-SPDVFEMOSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C3=C2N=CN=C3Cl)F |
规范 SMILES |
C1C(C(OC1N2C=C(C3=C2N=CN=C3Cl)F)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


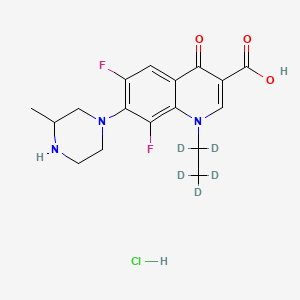
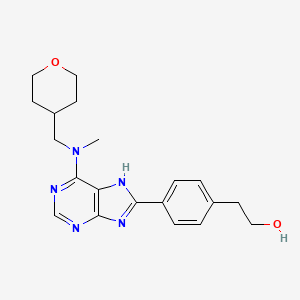
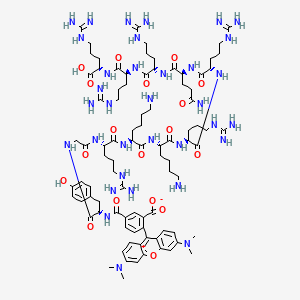
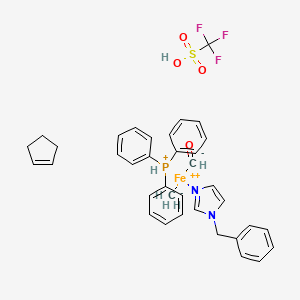
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)
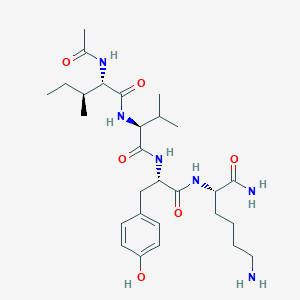
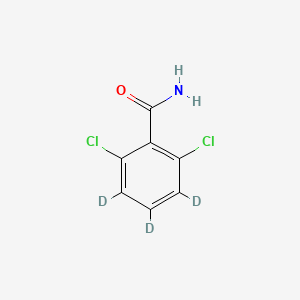
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
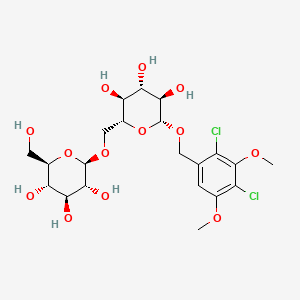
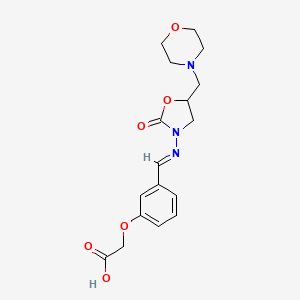
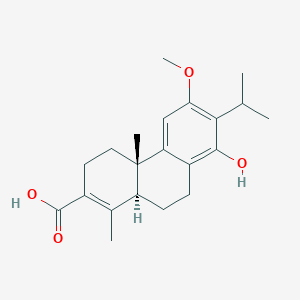
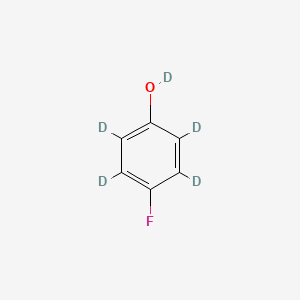
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
